This compound is synthesized for research purposes and is available from several suppliers including LGC Standards and AOBChem. It is primarily used in laboratory settings for various applications in organic synthesis and medicinal chemistry . The compound's CAS number is 948592-54-9, which is essential for identifying the substance in chemical databases.
The synthesis of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:
Specific technical parameters such as reaction time and molar ratios of reactants can vary based on the desired yield and purity .
The molecular structure of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol features:
The structural representation can be expressed using the SMILES notation: CC1(C)OB(OC1(C)C)c2ccc(O)cc2Cl
, which provides insight into its connectivity and functional groups .
The compound exhibits a three-dimensional conformation that influences its reactivity in chemical reactions. The presence of bulky tetramethyl groups enhances steric hindrance, affecting its interactions with other molecules.
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol participates in various chemical reactions:
These reactions are critical for synthesizing more complex organic molecules in medicinal chemistry .
The mechanism of action for this compound primarily revolves around its ability to act as a nucleophile or electrophile depending on the reaction conditions:
This duality enhances its utility in synthetic organic chemistry .
The physical and chemical properties of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol include:
Safety data indicates potential hazards including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
The applications of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol span several fields:
This compound's versatility makes it a valuable asset in both academic research and industrial applications .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2